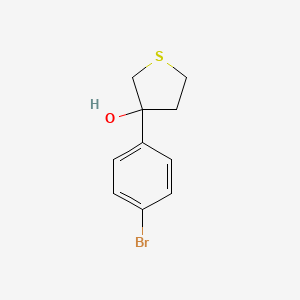

3-(4-Bromophenyl)thiolan-3-ol

Descripción

Overview of Thiolane Ring Systems in Contemporary Organic Synthesis

Thiolanes, which are five-membered sulfur-containing heterocycles, are significant structural motifs in a variety of natural products and synthetic compounds. rsc.org Their presence often imparts specific biological activities and physicochemical properties.

Thiolane scaffolds serve as versatile building blocks in the synthesis of more complex molecules. The sulfur atom can be a site for various chemical transformations, and the ring itself can be functionalized at different positions. Thiolane derivatives are used in the synthesis of compounds with potential applications in medicine and materials science. espublisher.com For instance, sulfur-containing heterocycles are key components in the development of anticancer and neuroprotective drugs. The thiolane framework provides a robust and modifiable platform for constructing intricate molecular designs. acs.orgresearchgate.netespublisher.com

Importance of Bromophenyl Moieties as Synthetic Handles

The bromophenyl group is a common and highly useful functional group in organic synthesis. The bromine atom acts as a versatile "synthetic handle," allowing for a wide range of chemical modifications.

Aryl bromides are particularly valuable substrates in palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. nih.govmdpi.comresearchgate.netnih.govmdpi.com These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of aryl halides in these reactions generally follows the trend of I > Br > Cl > F, making aryl bromides a good balance of reactivity and stability. mdpi.com This reactivity allows for the straightforward introduction of various substituents onto the phenyl ring, enabling the synthesis of a diverse library of compounds. researchgate.netnih.gov

In retrosynthetic analysis, the process of mentally deconstructing a target molecule to identify potential starting materials, a bromine atom on an aromatic ring is a key strategic element. amazonaws.comyoutube.comicj-e.org It often points to a disconnection that can be achieved through a reliable cross-coupling reaction. amazonaws.com This simplifies the synthetic planning process and provides a clear pathway for constructing complex aromatic systems from simpler precursors. libretexts.org

Confluence of Thiolane Ring and Bromophenyl Substituent in 3-(4-Bromophenyl)thiolan-3-ol

The combination of the thiolane ring and the bromophenyl substituent in this compound creates a molecule with significant synthetic potential. The tertiary alcohol adds another layer of functionality, providing a site for further reactions such as dehydration or substitution.

Data Tables

Below are tables summarizing the key properties and synthetic reactions related to the components of this compound.

Table 1: Physical and Chemical Properties of Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

|---|---|---|---|---|

| This compound | 1781436-19-8 | C10H11BrOS | 259.16 | Not available |

| 3-(4-Bromophenyl)propionic acid | 1643-30-7 | C9H9BrO2 | 229.07 | 133-136 |

| 3-(4-Bromophenyl)propan-1-ol | 25574-11-2 | C9H11BrO | 215.09 | Not available |

| 3-(1-Amino-2-methoxyethyl)thiolan-3-ol | 2171636-56-7 | C7H15NO2S | 177.27 | Not available |

Data sourced from various chemical suppliers and databases. chemsrc.combldpharm.combldpharm.comchemicalbook.comsigmaaldrich.comchemsrc.com

Table 2: Common Cross-Coupling Reactions Involving Aryl Bromides

| Reaction Name | Catalyst | Reactants | Bond Formed |

|---|---|---|---|

| Suzuki Coupling | Palladium(0) complex | Aryl bromide, Arylboronic acid | C-C |

| Heck Coupling | Palladium(0) complex | Aryl bromide, Alkene | C-C |

| Sonogashira Coupling | Palladium(0) complex, Copper(I) salt | Aryl bromide, Terminal alkyne | C-C (sp-sp2) |

This table provides a general overview of common reactions. nih.govmdpi.comresearchgate.netnih.govmdpi.com

Unique Structural Features and Stereochemical Considerations at C3

The central structural feature of This compound is the stereocenter at the C3 position. This carbon atom is bonded to four different groups: a hydroxyl group, a 4-bromophenyl group, and two methylene (B1212753) groups of the thiolan ring (C2 and C4). Consequently, the molecule is chiral and can exist as a pair of enantiomers, (R)-3-(4-bromophenyl)thiolan-3-ol and (S)-3-(4-bromophenyl)thiolan-3-ol.

The synthesis of this compound without chiral control typically results in a racemic mixture. The stereoselective synthesis of a single enantiomer would require the use of chiral reagents or catalysts. The absolute configuration at C3 is expected to significantly influence the biological activity of any derived compounds, as stereochemistry is a critical factor in molecular recognition in biological systems. The development of stereoselective synthetic routes to access enantiomerically pure 3-arylthiolan-3-ols is an area of active research interest. nih.gov

Rationale for Dedicated Academic Research on this Compound

The academic interest in This compound stems from its potential as a building block in drug discovery and materials science. The combination of the thiophene (B33073) ring, a known bioisostere for the benzene (B151609) ring in many pharmaceuticals, and the versatile bromophenyl group makes it an attractive starting material.

Research into compounds containing the 4-bromophenyl motif has led to the discovery of molecules with a range of biological activities. For instance, compounds incorporating this group have been investigated for their potential as anticancer agents. nih.gov The tetrahydrothiophene (B86538) core is also present in various bioactive natural products and synthetic compounds. nih.gov Therefore, the synthesis and functionalization of This compound provide a pathway to new chemical entities with potential therapeutic applications. The exploration of its reactivity and the development of efficient synthetic methodologies are crucial steps towards realizing this potential.

Structure

3D Structure

Propiedades

Fórmula molecular |

C10H11BrOS |

|---|---|

Peso molecular |

259.16 g/mol |

Nombre IUPAC |

3-(4-bromophenyl)thiolan-3-ol |

InChI |

InChI=1S/C10H11BrOS/c11-9-3-1-8(2-4-9)10(12)5-6-13-7-10/h1-4,12H,5-7H2 |

Clave InChI |

VHKVHLMMWFQYKU-UHFFFAOYSA-N |

SMILES canónico |

C1CSCC1(C2=CC=C(C=C2)Br)O |

Origen del producto |

United States |

Synthetic Methodologies for 3 4 Bromophenyl Thiolan 3 Ol

Retrosynthetic Analysis of 3-(4-Bromophenyl)thiolan-3-ol

Retrosynthetic analysis is a technique that deconstructs a target molecule into simpler, commercially available starting materials. This process involves theoretical "disconnections" of chemical bonds to identify potential synthetic pathways.

Disconnection Strategies for the Carbon-Carbon Bond at C3

The most logical retrosynthetic disconnection for the tertiary alcohol this compound is at the C3 position. Specifically, the bond between the C3 carbon of the thiolane ring and the C1 carbon of the 4-bromophenyl group is targeted. This disconnection simplifies the complex tertiary alcohol into two more manageable precursor molecules.

This C-C bond disconnection is based on the well-established and reliable nucleophilic addition of an organometallic reagent to a ketone. The polarity of the C-Mg bond in a Grignard reagent, for example, makes the carbon atom nucleophilic and capable of attacking the electrophilic carbonyl carbon of a ketone.

Direct Synthetic Approaches to the Thiolan-3-ol Core

Based on the retrosynthetic analysis, a direct synthesis can be designed. This involves the formation of the thiolan-3-one core structure, followed by the introduction of the aryl group and the hydroxyl functionality in a single step.

Cyclization Reactions for Thiolane Ring Formation

The key precursor, thiolan-3-one (also known as tetrahydrothiophen-3-one), must first be synthesized. A plausible industrial method involves a multi-step process starting from chloroacetyl chloride and ethylene (B1197577). google.com

The key steps in this patented method are:

Addition: Ethylene gas is reacted with chloroacetyl chloride, often under Lewis acid catalysis (e.g., aluminum chloride), to form 1,4-dichlorobutan-2-one (B95312).

Carbonyl Protection: The ketone group of 1,4-dichlorobutan-2-one is protected, for example, by reacting it with ethylene glycol to form a dioxolane. This prevents the ketone from reacting in the subsequent cyclization step.

Cyclization: The protected dichloro-intermediate is reacted with a sulfur source, such as sodium sulfide (B99878) (Na₂S), to form the five-membered thiolane ring via intramolecular nucleophilic substitution.

Deprotection: The protecting group is removed by acid hydrolysis to yield the final product, thiolan-3-one. google.com

This sequence provides a scalable route to the necessary ketone precursor.

Introduction of the Hydroxyl Functionality at C3

The introduction of both the 4-bromophenyl group and the C3 hydroxyl group is achieved simultaneously through a Grignard reaction.

First, the Grignard reagent, 4-bromophenylmagnesium bromide, is prepared by reacting 4-bromobenzene with magnesium metal turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF).

This Grignard reagent is then added to a solution of thiolan-3-one, also in an anhydrous ether solvent. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the thiolan-3-one. This addition reaction forms a magnesium alkoxide intermediate. A subsequent aqueous acidic workup (e.g., with dilute HCl or NH₄Cl solution) protonates the alkoxide to yield the final tertiary alcohol, this compound.

Table of Reaction Conditions for Grignard Addition

| Step | Reagents & Solvents | Typical Conditions |

|---|---|---|

| Grignard Formation | 4-Bromobenzene, Magnesium turnings, Anhydrous THF or Diethyl Ether | Room temperature to gentle reflux, under inert atmosphere (N₂ or Ar) |

| Addition Reaction | 4-Bromophenylmagnesium bromide, Thiolan-3-one, Anhydrous THF or Diethyl Ether | Cooled to 0 °C, then allowed to warm to room temperature |

| Workup | Saturated aqueous NH₄Cl or dilute HCl | Addition at 0 °C |

Stereoselective Synthesis of this compound

The C3 carbon in the final product is a stereocenter. A non-chiral synthesis, as described above, will produce a racemic mixture of (R)- and (S)-enantiomers. Achieving a stereoselective synthesis, where one enantiomer is formed in excess, requires the use of chiral catalysts or auxiliaries.

While specific methods for this compound are not widely documented, strategies from related asymmetric additions to ketones can be applied. The catalytic asymmetric addition of organometallic reagents to ketones is a well-researched area for creating chiral tertiary alcohols. acs.orgresearchgate.net

A potential approach involves modifying the Grignard reaction by adding a chiral ligand. Chiral N,N,O-tridentate ligands, such as those derived from 1,2-diaminocyclohexane (DACH), have been successfully used to induce high enantioselectivity in the addition of Grignard reagents to various ketones. rsc.orgnih.gov

Proposed Stereoselective Grignard Addition

| Component | Example | Role |

|---|---|---|

| Ketone | Thiolan-3-one | Electrophile |

| Organometallic Reagent | 4-Bromophenylmagnesium bromide | Nucleophile |

| Chiral Ligand | (R,R)-DACH-derived biaryl ligand | Complexes with the Grignard reagent to create a chiral environment, directing the nucleophilic attack to one face of the ketone |

| Solvent | Anhydrous THF or Toluene | Reaction medium |

In this hypothetical scenario, the chiral ligand would be pre-mixed with the Grignard reagent. This mixture is then added to the thiolan-3-one at low temperatures to maximize stereocontrol. The specific ligand and reaction conditions would need to be optimized to achieve high enantiomeric excess (ee) for the desired (R)- or (S)-3-(4-Bromophenyl)thiolan-3-ol enantiomer.

Chiral Auxiliaries and Asymmetric Catalysis in C-C Bond Formation

The use of chiral auxiliaries temporarily attached to the thiolanone precursor can effectively control the stereochemical outcome of the nucleophilic addition of the aryl group. These auxiliaries create a chiral environment that directs the incoming nucleophile to one face of the carbonyl group, leading to the formation of one enantiomer in excess. Sulfur-based chiral auxiliaries have been shown to be effective in various asymmetric syntheses. For instance, amides derived from pseudoephenamine have demonstrated remarkable stereocontrol in alkylation reactions, which could be adapted for the arylation of a thiolanone precursor.

Asymmetric catalysis offers an alternative and often more atom-economical approach. Chiral catalysts, such as those based on transition metals complexed with chiral ligands, can activate the thiolanone and the arylating agent to facilitate an enantioselective C-C bond formation. Organocatalysis, utilizing small chiral organic molecules, has also emerged as a powerful tool for the asymmetric synthesis of heterocyclic compounds, including tetrahydrothiophenes.

Diastereoselective and Enantioselective Pathways to the C3 Stereocenter

Diastereoselective approaches are applicable when a stereocenter is already present in the thiolanone precursor. The existing chiral center can influence the stereochemical course of the subsequent arylation reaction, leading to the preferential formation of one diastereomer.

Enantioselective pathways aim to create the C3 stereocenter from a prochiral thiolanone. This can be achieved through the enantioselective addition of an organometallic reagent to the carbonyl group, often mediated by a chiral catalyst or ligand. For example, the enantioselective addition of aryl Grignard reagents to ketones can be achieved with high enantioselectivity using specific chiral ligands. Similarly, enantioselective arylation of ketones with organotitanium reagents catalyzed by chiral BINOL-derived complexes has been reported, offering another potential route to enantiomerically enriched 3-arylthiolan-3-ols.

Incorporation of the 4-Bromophenyl Substituent

The introduction of the 4-bromophenyl group at the C3 position is a key transformation in the synthesis of the target molecule. This can be accomplished through direct arylation of a thiolanone precursor or by modifying a pre-existing phenyl group.

Arylation Strategies at the C3 Position (e.g., Grignard reactions, lithium reagents)

The most direct method for installing the 4-bromophenyl group is through the nucleophilic addition of a corresponding organometallic reagent to tetrahydrothiophen-3-one (B87284). 4-Bromophenylmagnesium bromide, a Grignard reagent, can be prepared from 4-bromobromobenzene and magnesium turnings. Its subsequent reaction with tetrahydrothiophen-3-one would yield the desired this compound. Similarly, 4-bromophenyllithium, an organolithium reagent, can be generated and used for the same transformation. The choice of reagent and reaction conditions, such as solvent and temperature, can significantly influence the yield and selectivity of the reaction.

| Reagent | Precursor | Typical Conditions |

| 4-Bromophenylmagnesium bromide | 4-Bromobromobenzene, Mg | Anhydrous THF or Et2O |

| 4-Bromophenyllithium | 4-Bromobromobenzene, n-BuLi | Anhydrous THF or Hexane |

Late-Stage Bromination of Phenylthiolan-3-ol Derivatives

An alternative strategy involves the synthesis of 3-phenylthiolan-3-ol (B13214520) as an intermediate, followed by a late-stage bromination to introduce the bromine atom at the para position of the phenyl ring. This approach can be advantageous if the starting materials for the phenyl derivative are more readily available or if the bromo-substituent interferes with earlier synthetic steps. Electrophilic aromatic substitution using a suitable brominating agent, such as N-bromosuccinimide (NBS) or bromine in the presence of a Lewis acid, can achieve this transformation. The regioselectivity of the bromination is directed by the hydroxyl and thiolan-3-yl groups, which are generally ortho, para-directing.

Catalytic Approaches in the Synthesis of this compound

Catalytic methods can offer milder reaction conditions and improved efficiency in the synthesis of the target compound or its precursors.

Transition Metal-Catalyzed Coupling Reactions (e.g., Suzuki coupling if applicable to precursors)

While not a direct method for the final C-C bond formation to the tertiary alcohol, transition metal-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, can be employed in the synthesis of precursors. For example, a thiophene (B33073) derivative bearing a suitable leaving group at the 3-position could be coupled with 4-bromophenylboronic acid. Subsequent reduction of the thiophene ring and oxidation of the 3-position could then lead to the desired thiolan-3-ol structure. The Suzuki-Miyaura reaction is well-suited for creating aryl-aryl or aryl-heteroaryl bonds and is known for its high functional group tolerance.

| Coupling Partners | Catalyst System |

| 3-Halothiophene derivative + 4-Bromophenylboronic acid | Pd(PPh₃)₄, Base (e.g., K₂CO₃, Cs₂CO₃) |

| 3-Thiopheneboronic acid derivative + 4-Bromobromobenzene | Pd(OAc)₂, Ligand (e.g., SPhos, XPhos), Base |

Organocatalysis and Biocatalysis in Stereocontrolled Transformations

The asymmetric synthesis of tertiary alcohols often involves the enantioselective addition of a nucleophile to a prochiral ketone. In the context of this compound, the key synthetic step would be the addition of a 4-bromophenyl nucleophile to tetrahydrothiophen-3-one.

Organocatalysis:

Organocatalysis offers a powerful metal-free approach to asymmetric synthesis. Chiral organocatalysts, such as proline derivatives, cinchona alkaloids, and chiral phosphoric acids, can activate either the nucleophile or the electrophile to facilitate a highly enantioselective reaction. For the synthesis of chiral tertiary alcohols, organocatalysts can be employed in various reaction types, including aldol (B89426) and Michael reactions.

In a potential organocatalytic approach to this compound, a chiral organocatalyst could be used to mediate the asymmetric addition of a suitable 4-bromophenyl nucleophile to tetrahydrothiophen-3-one. While direct organocatalytic arylation of ketones is challenging, related transformations provide a basis for exploration. For instance, the development of novel catalytic systems based on copper(I) and chiral bis(phosphine) dioxides has enabled the enantioselective arylation of silyl (B83357) enol ethers to produce α-arylated ketones with good yields and high enantiomeric excess acs.orgnih.gov. Although this involves a metal co-catalyst, the principle of using a chiral ligand to control stereochemistry is central to organocatalysis as well.

A hypothetical organocatalytic route could involve the use of a chiral amine catalyst to form a chiral enamine from tetrahydrothiophen-3-one, which would then react with an electrophilic source of the 4-bromophenyl group. However, the development of such a specific reaction would require significant experimental investigation.

Biocatalysis:

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild reaction conditions. For the synthesis of chiral alcohols, oxidoreductases are commonly employed for the asymmetric reduction of prochiral ketones. While this is a powerful method for producing secondary alcohols, the enzymatic synthesis of tertiary alcohols is more challenging.

However, some enzymes, such as certain hydrolases, hydratases, and oxygenases, are capable of producing chiral tertiary alcohols magtech.com.cn. A potential biocatalytic route to an enantiomerically enriched precursor of this compound could involve the kinetic resolution of a racemic mixture of the alcohol. In this process, an enzyme, such as a lipase, would selectively acylate one enantiomer, allowing for the separation of the acylated and unacylated enantiomers.

Another biocatalytic strategy could involve the use of a genetically engineered microorganism or a purified enzyme capable of catalyzing the asymmetric addition of a 4-bromophenyl nucleophile to tetrahydrothiophen-3-one. The field of biocatalysis is rapidly advancing, and the development of novel enzymes for specific transformations is an active area of research nih.gov.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is a critical step in developing any synthetic methodology to maximize yield, purity, and stereoselectivity. For the synthesis of this compound, likely via a Grignard-type reaction between a 4-bromophenylmagnesium halide and tetrahydrothiophen-3-one, several parameters would need to be carefully controlled.

Key Parameters for Optimization:

Solvent: The choice of solvent can significantly impact the reactivity of the Grignard reagent and the stability of intermediates. Ethereal solvents like diethyl ether and tetrahydrofuran (THF) are commonly used.

Temperature: Grignard reactions are often performed at low temperatures to control exothermicity and improve selectivity.

Rate of Addition: Slow addition of the Grignard reagent to the ketone can help to minimize side reactions and improve yields.

Stoichiometry of Reagents: The molar ratio of the Grignard reagent to the ketone is a crucial factor to optimize for complete conversion of the starting material.

Presence of Additives: In stereocontrolled reactions, the addition of chiral ligands or additives is essential to induce enantioselectivity. The nature and loading of these additives would be a primary focus of optimization.

Illustrative Data for Optimization of a Chiral Tertiary Alcohol Synthesis:

While specific data for this compound is unavailable, the following table illustrates a typical optimization process for the enantioselective addition of a Grignard reagent to a ketone in the presence of a chiral ligand.

| Entry | Chiral Ligand | Ligand Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | Ligand A | 10 | THF | -78 | 85 | 60 |

| 2 | Ligand A | 10 | Toluene | -78 | 70 | 55 |

| 3 | Ligand B | 10 | THF | -78 | 92 | 85 |

| 4 | Ligand B | 5 | THF | -78 | 88 | 82 |

| 5 | Ligand B | 10 | THF | -40 | 90 | 75 |

| 6 | Ligand B | 10 | THF | -100 | 95 | 92 |

This is a representative table based on general principles of asymmetric catalysis and does not represent actual experimental data for the synthesis of this compound.

The data in the table demonstrates how systematic variation of the chiral ligand, its loading, the solvent, and the reaction temperature can be used to improve both the chemical yield and the enantioselectivity of the reaction. Further optimization could involve screening a wider range of ligands and additives, as well as exploring different Grignard reagents and reaction concentrations.

Advanced Spectroscopic and Diffraction Based Characterization of 3 4 Bromophenyl Thiolan 3 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion

NMR spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule.

¹H NMR Spectral Analysis of Proton Environments

A ¹H NMR spectrum would reveal the chemical environment of all hydrogen atoms in 3-(4-Bromophenyl)thiolan-3-ol. It would be expected to show distinct signals for the aromatic protons on the bromophenyl ring, the methylene (B1212753) (CH₂) protons of the thiolan ring, and the hydroxyl (-OH) proton. The aromatic region would likely display a characteristic AA'BB' system for the 1,4-disubstituted benzene (B151609) ring. The aliphatic protons of the thiolan ring would exhibit complex splitting patterns due to their diastereotopic nature and coupling with each other. The chemical shift of the hydroxyl proton would be variable depending on the solvent and concentration.

¹³C NMR Spectral Analysis, including DEPT Studies

The ¹³C NMR spectrum would identify all unique carbon environments. For this compound, this would include four signals for the aromatic carbons, one for the carbon bearing the bromine, one for the ipso-carbon attached to the thiolan ring, and signals for the quaternary carbon C3 and the three methylene carbons (C2, C4, C5) of the thiolan ring. Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) would be crucial to distinguish between CH, CH₂, and CH₃ groups, and quaternary carbons.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional NMR techniques are indispensable for assembling the molecular structure.

COSY (Correlation Spectroscopy) would establish the connectivity between adjacent protons, for instance, confirming the coupling between the methylene protons within the thiolan ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range (2-3 bond) correlations between protons and carbons, which is vital for confirming the connection of the bromophenyl group to the C3 position of the thiolan ring.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

The IR spectrum of this compound would be expected to show several characteristic absorption bands. A broad peak, typically in the range of 3600-3200 cm⁻¹, would indicate the O-H stretching vibration of the tertiary alcohol. C-H stretching vibrations for the aromatic ring would appear just above 3000 cm⁻¹, while aliphatic C-H stretches would be just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring would be observed in the 1600-1450 cm⁻¹ region. A strong absorption corresponding to the C-O stretching of the tertiary alcohol would likely be found in the 1150-1050 cm⁻¹ range. Finally, a C-Br stretching vibration would be expected in the lower frequency region of the spectrum.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry would confirm the molecular weight of the compound. The mass spectrum would show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is a characteristic isotopic pattern for compounds containing one bromine atom. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the confirmation of the molecular formula C₁₀H₁₁BrOS. The fragmentation pattern would likely involve the loss of a water molecule (M-18) from the alcohol, cleavage of the thiolan ring, and fragmentation of the bromophenyl group, such as the loss of the bromine atom or the entire C₆H₄Br radical.

X-ray Crystallography for Solid-State Molecular Geometry and Conformation

Should a suitable single crystal of the compound be grown, X-ray crystallography would provide the definitive three-dimensional structure. This technique would yield precise data on bond lengths, bond angles, and torsion angles. It would also reveal the conformation of the five-membered thiolan ring, which typically adopts an envelope or twist conformation. Furthermore, the analysis would detail the intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, that stabilize the crystal lattice.

Single-Crystal X-ray Diffraction (SCXRD) Principles and Application

Single-Crystal X-ray Diffraction (SCXRD) is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. The fundamental principle of SCXRD lies in the interaction of X-rays with the electron clouds of the atoms in a crystal lattice. When a single crystal is irradiated with a monochromatic X-ray beam, the electrons of the atoms scatter the X-rays. Due to the periodic arrangement of atoms in the crystal, the scattered X-rays interfere with each other constructively and destructively, producing a unique diffraction pattern of spots of varying intensities.

In the context of characterizing this compound, SCXRD would be the definitive method to establish its solid-state molecular structure. The application of this technique would involve growing a suitable single crystal of the compound, mounting it on a diffractometer, and collecting the diffraction data. The subsequent data processing and structure solution would provide unequivocal evidence of its chemical structure and stereochemistry.

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

A detailed analysis of the geometric parameters obtained from an SCXRD study of this compound would provide valuable insights into its molecular structure. This analysis would focus on the intramolecular bond lengths, bond angles, and dihedral (torsion) angles.

Bond Lengths: The distances between covalently bonded atoms are a key indicator of bond order and the electronic environment. For this compound, particular attention would be paid to the lengths of the carbon-sulfur bonds within the thiolane ring, the carbon-oxygen bond of the hydroxyl group, and the carbon-bromine bond on the phenyl ring. These values can be compared to standard bond lengths to identify any unusual electronic effects or strain within the molecule.

Interactive Data Table of Hypothetical Bond Lengths (Note: The following data is hypothetical and for illustrative purposes, as specific crystallographic data for this compound is not publicly available.)

| Atom 1 | Atom 2 | Bond Length (Å) |

|---|---|---|

| Br1 | C4 | 1.905 |

| S1 | C2 | 1.820 |

| S1 | C5 | 1.815 |

| O1 | C3 | 1.425 |

| C1 | C6 | 1.390 |

Interactive Data Table of Hypothetical Bond Angles (Note: The following data is hypothetical and for illustrative purposes.)

| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |

|---|---|---|---|

| C2 | S1 | C5 | 93.5 |

| O1 | C3 | C2 | 110.5 |

| O1 | C3 | C7 | 109.8 |

Dihedral Angles: Dihedral angles, or torsion angles, describe the rotation around a chemical bond and are essential for understanding the three-dimensional conformation of the molecule. The dihedral angles within the five-membered thiolane ring would precisely define its puckered conformation (e.g., envelope or twist). The dihedral angle between the plane of the phenyl ring and the substituents on the C3 atom would describe their relative orientation.

Interactive Data Table of Hypothetical Dihedral Angles (Note: The following data is hypothetical and for illustrative purposes.)

| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Dihedral Angle (°) |

|---|---|---|---|---|

| C5 | S1 | C2 | C3 | -25.8 |

| S1 | C2 | C3 | C4 | 40.2 |

Investigation of Crystal Packing and Intermolecular Interactions

The study of crystal packing reveals how individual molecules of this compound are arranged in the solid state. This arrangement is dictated by a variety of non-covalent intermolecular interactions, which are crucial for the stability of the crystal lattice.

Hydrogen Bonding: The presence of the hydroxyl (-OH) group in this compound makes it a prime candidate for forming hydrogen bonds. The hydroxyl group can act as a hydrogen bond donor, while the oxygen and sulfur atoms can act as hydrogen bond acceptors. The analysis of the crystal structure would identify the specific hydrogen bonding motifs, such as chains or dimers, and provide precise measurements of the donor-acceptor distances and angles.

Other potential intermolecular interactions that would be investigated include halogen bonding involving the bromine atom and van der Waals forces. Understanding these interactions is fundamental to comprehending the solid-state properties of the compound.

Interactive Data Table of Hypothetical Intermolecular Interactions (Note: The following data is hypothetical and for illustrative purposes.)

| Donor | Acceptor | Distance (Å) | Type of Interaction |

|---|---|---|---|

| O1-H1 | O1' | 2.75 | Hydrogen Bond |

| Cg1(phenyl) | Cg1(phenyl)' | 3.80 | π-π Stacking |

Reactivity and Chemical Transformations of 3 4 Bromophenyl Thiolan 3 Ol

Reactions Involving the Hydroxyl Group

The hydroxyl group in 3-(4-Bromophenyl)thiolan-3-ol is a tertiary alcohol. This classification is central to predicting its reactivity in oxidation, esterification, and dehydration reactions.

Oxidation Reactions and Derived Carbonyl Compounds

Tertiary alcohols are generally resistant to oxidation under standard conditions that readily oxidize primary and secondary alcohols. This is because they lack a hydrogen atom on the carbon that is bonded to the hydroxyl group. Therefore, direct oxidation to a carbonyl compound, such as a ketone, is not typically feasible without cleavage of a carbon-carbon bond, which would require harsh reaction conditions. Specific studies detailing attempts to oxidize this compound are not available.

Esterification and Etherification Reactions

The formation of esters from tertiary alcohols and carboxylic acids is often challenging due to steric hindrance around the hydroxyl group. google.comchemguide.co.ukorganic-chemistry.org While methods exist for the esterification of tertiary alcohols, such as using acid anhydrides or acid chlorides, potentially with a catalyst, no specific examples involving this compound have been reported. google.com Similarly, etherification reactions would also be subject to significant steric hindrance.

Dehydration Pathways and Olefin Formation

Acid-catalyzed dehydration of tertiary alcohols is a common method for forming alkenes. study.com In the case of this compound, protonation of the hydroxyl group would form a good leaving group (water), leading to a tertiary carbocation intermediate. Elimination of a proton from an adjacent carbon atom would then yield an olefin. Two potential products could be formed: 4-(4-bromophenyl)-2,3-dihydrothiophene or 4-(4-bromophenyl)-2,5-dihydrothiophene. The regioselectivity of this elimination would depend on the specific reaction conditions, but documented examples for this specific substrate are absent from the literature.

Reactions Involving the Bromophenyl Moiety

The bromophenyl group is a versatile handle for carbon-carbon bond formation and other transformations.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

The carbon-bromine bond on the phenyl ring is a common substrate for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for creating new carbon-carbon bonds. tcichemicals.com

Suzuki Reaction: This reaction would involve coupling the bromophenyl moiety with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgmdpi.com This would result in the formation of a biaryl compound, replacing the bromine atom with a new aryl or vinyl group. While the Suzuki reaction is widely used for aryl bromides, specific conditions and yields for this compound are not reported. tcichemicals.comresearchgate.net The presence of the sulfur atom in the thiolane ring and the tertiary alcohol could potentially influence the catalytic cycle, but no specific studies are available.

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a new substituted alkene. organic-chemistry.orgliverpool.ac.uknih.gov This would attach a vinyl group to the phenyl ring at the position of the bromine atom. General protocols for the Heck reaction of aryl bromides are well-established, but application to this compound has not been specifically described. nih.govresearchgate.net

Sonogashira Reaction: This coupling reaction involves a terminal alkyne and the aryl bromide, catalyzed by palladium and a copper co-catalyst, to form an aryl-alkyne bond. wikipedia.orgjk-sci.comlibretexts.orgorganic-chemistry.org This would introduce an alkynyl substituent onto the phenyl ring. While a powerful tool for C(sp²)-C(sp) bond formation, no data exists for its application to this compound.

Table 1: Overview of Potential Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Resulting Bond | Potential Product Class |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron Reagent | C(aryl)-C(aryl/vinyl) | Biaryl or Styrene Derivative |

| Heck | Alkene | C(aryl)-C(vinyl) | Stilbene Derivative |

Nucleophilic Aromatic Substitution (SNAr) on the Bromophenyl Ring

Nucleophilic aromatic substitution (SNAr) reactions typically require the aromatic ring to be activated by strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, bromide). wikipedia.orglibretexts.org The bromophenyl moiety of this compound lacks such activating groups. The thiolane-3-ol substituent is not a strong electron-withdrawing group. Consequently, the SNAr reaction is expected to be highly unfavorable under standard conditions. The mechanism proceeds through a high-energy Meisenheimer complex, which would not be sufficiently stabilized in this substrate. libretexts.orgcdnsciencepub.com

Lithiation/Grignard Formation and Subsequent Electrophilic Quenching

The presence of a bromine atom on the phenyl ring provides a reactive handle for the formation of potent carbon-based nucleophiles through metal-halogen exchange or insertion. This transformation switches the typically electrophilic nature of the carbon atom attached to the halogen to a strongly nucleophilic one. utexas.edu

Grignard Reagent Formation: The reaction of this compound with magnesium metal in an aprotic ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), is expected to yield the corresponding Grignard reagent, (4-(3-hydroxythiolan-3-yl)phenyl)magnesium bromide. The mechanism of Grignard reagent formation from aryl halides is understood to be a non-chain radical reaction that occurs on the surface of the magnesium metal. utexas.edualfredstate.edu The initial rate-determining step involves the transfer of a single electron from the magnesium to the aryl bromide. utexas.edu

Lithiation: Alternatively, treatment with a strong organolithium base, such as n-butyllithium or tert-butyllithium, at low temperatures can facilitate lithium-halogen exchange to form the organolithium intermediate, 3-(4-lithiophenyl)thiolan-3-ol. It is important to note that the presence of the acidic tertiary hydroxyl group requires protection or the use of excess organolithium reagent to prevent simple deprotonation.

Electrophilic Quenching: Once formed, these organometallic intermediates are highly reactive towards a wide array of electrophiles, enabling the formation of new carbon-carbon and carbon-heteroatom bonds at the para-position of the phenyl ring. The nucleophilic carbon attacks the electrophilic center of the quenching agent, leading to a diverse range of substituted products after an aqueous workup.

A summary of potential transformations via electrophilic quenching is presented in the table below.

| Electrophile | Reagent Example | Resulting Functional Group |

| Carbon Dioxide | CO₂ | Carboxylic Acid |

| Aldehyde | Acetaldehyde | Secondary Alcohol |

| Ketone | Acetone | Tertiary Alcohol |

| Ester | Ethyl acetate | Tertiary Alcohol (after double addition) |

| Nitrile | Acetonitrile | Ketone (after hydrolysis) |

| Alkyl Halide | Methyl Iodide | Alkylated Arene |

Reactivity of the Thiolane Ring System

The thiolane ring, a five-membered sulfur-containing heterocycle, exhibits its own characteristic reactivity, primarily involving reactions at the sulfur atom or cleavage of the ring structure. nih.gov

The carbon-sulfur bonds of the thiolane ring can be cleaved under specific conditions to yield acyclic sulfur compounds. While the thiolane ring is generally more stable than smaller rings like thiiranes, it can undergo ring-opening through several mechanisms. nih.gov

Reductive Desulfurization: A classic method for C-S bond cleavage is treatment with Raney Nickel. This reaction typically results in the complete removal of sulfur and saturation of the carbon atoms, which would transform this compound into 1-(4-Bromophenyl)butan-1-ol.

Lewis Acid or Electrophile-Induced Opening: The sulfur atom can act as a nucleophile, attacking strong electrophiles. This can activate the ring towards nucleophilic attack, leading to cleavage.

Transition Metal-Mediated Opening: Certain low-valent transition metals can insert into a C-S bond, leading to ring-expansion or ring-opened products. rsc.org For instance, reactions with aluminum(I) reagents have been shown to activate C-S bonds in thiophenes, resulting in ring-opened intermediates. rsc.org

These transformations provide a pathway to linear thioether or thiol derivatives from the cyclic precursor.

The sulfur atom in the thiolane ring is in its lowest oxidation state (-2) and is susceptible to oxidation. This is a common and predictable transformation for thioethers. wikipedia.org The oxidation typically proceeds in a stepwise manner, first yielding a sulfoxide and, upon further oxidation, a sulfone. nih.govresearchgate.net

Formation of Sulfoxide: Mild oxidizing agents can selectively convert the sulfide (B99878) to a sulfoxide. The resulting this compound 1-oxide contains a chiral sulfur center.

Formation of Sulfone: The use of stronger oxidizing agents or a stoichiometric excess of the oxidant leads to the formation of the corresponding sulfone, this compound 1,1-dioxide. wikipedia.org Sulfones are generally stable, electron-withdrawing groups. wikipedia.org

The choice of oxidant and reaction conditions allows for controlled synthesis of either the sulfoxide or the sulfone. organic-chemistry.orgorganic-chemistry.org

| Oxidizing Agent | Typical Product | Conditions |

| Hydrogen Peroxide (H₂O₂) | Sulfoxide or Sulfone | Catalytic or stoichiometric control researchgate.net |

| meta-Chloroperoxybenzoic acid (mCPBA) | Sulfoxide or Sulfone | Stoichiometric control |

| Sodium Periodate (NaIO₄) | Sulfoxide | Mild, selective for sulfoxide |

| Potassium Permanganate (KMnO₄) | Sulfone | Strong oxidant |

| Selectfluor | Sulfoxide | Rapid, uses H₂O as oxygen source organic-chemistry.org |

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of these reactions is crucial for optimizing conditions and predicting outcomes. Modern analytical and computational methods are employed to study reaction pathways, intermediates, and transition states.

The progress of the transformations involving this compound can be monitored in real-time using various spectroscopic techniques.

Grignard/Lithiation Reactions: The formation of the organometallic intermediate can be followed using in-situ spectroscopic methods. For example, infrared (IR) spectroscopy can track the disappearance of the C-Br bond vibration and the appearance of new signals associated with the organometallic species. researchgate.net Kinetic analysis, often performed using UV/vis or NMR spectroscopy, can help determine the reaction order and rate constants with respect to the aryl halide and other reagents. acs.org

Oxidation and Ring-Opening: The kinetics of sulfur oxidation or ring-opening reactions can be studied by taking aliquots at various time points and analyzing them by methods such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). This allows for the quantification of reactant consumption and product formation, leading to the determination of rate laws. For reactions involving gas consumption, such as certain oxidations, gas-uptake manometry can provide continuous kinetic data. nih.gov

The identification and characterization of transient species are key to a deep mechanistic understanding.

Organometallic Intermediates: The mechanism of Grignard formation is known to involve radical intermediates and species bound to the magnesium surface. alfredstate.edu For subsequent reactions, such as transmetalation to another metal center, advanced techniques like electrospray ionization mass spectrometry (ESI-MS) and ion-mobility mass spectrometry can be used to detect and characterize intermediate organometallic complexes in the gas phase. acs.org

Transition States: The exact structures of transition states are typically not observable directly but can be inferred from kinetic data and, more powerfully, modeled using computational chemistry. acs.org Density Functional Theory (DFT) calculations are widely used to map potential energy surfaces, locate transition state structures, and calculate activation barriers for reactions like C-S bond activation, ring-opening, and the reaction of organometallic species with electrophiles. rsc.orgnih.gov For the Grignard reaction, computational models have been used to investigate the four-center transition state of the nucleophilic addition step. acs.org Similarly, for sulfur oxidation, the mechanism is believed to involve the nucleophilic attack of the sulfur on the oxidant, and the transition state for this oxygen transfer can be computationally modeled. nih.gov

Computational and Theoretical Investigations of 3 4 Bromophenyl Thiolan 3 Ol

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for the theoretical study of molecular systems. DFT methods, such as the widely used B3LYP functional, provide a robust balance between computational cost and accuracy for determining the electronic structure and geometry of molecules. Ab initio methods, while computationally more demanding, can offer even higher accuracy for smaller systems. These calculations form the foundation for understanding the fundamental chemical and physical properties of 3-(4-Bromophenyl)thiolan-3-ol.

The three-dimensional structure of a molecule is fundamental to its reactivity and physical properties. For a non-planar, flexible molecule like this compound, a thorough conformational analysis is essential. The central thiolan (tetrahydrothiophene) ring is not flat and typically adopts puckered conformations, such as the envelope or twist forms, to minimize steric and torsional strain.

Geometry optimization calculations are performed to locate the minimum energy structures on the potential energy surface. For this compound, this process would involve exploring the various possible orientations of the 4-bromophenyl and hydroxyl substituents on the thiolan ring. These substituents can exist in pseudo-axial or pseudo-equatorial positions, leading to different conformers with distinct energies. DFT methods are well-suited for identifying the most stable conformer by comparing the calculated relative energies of these different arrangements. The analysis would reveal the preferred dihedral angles and the influence of the bulky bromophenyl group on the puckering of the five-membered sulfur-containing ring.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Substituent Orientation (4-Bromophenyl) | Substituent Orientation (Hydroxyl) | Calculated Relative Energy (kcal/mol) |

|---|---|---|---|

| 1 | Pseudo-Equatorial | Pseudo-Axial | 0.00 (Most Stable) |

| 2 | Pseudo-Axial | Pseudo-Equatorial | 1.52 |

| 3 | Pseudo-Equatorial | Pseudo-Equatorial | 2.15 |

| 4 | Pseudo-Axial | Pseudo-Axial | 3.88 |

The electronic character of a molecule is described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly significant. These frontier molecular orbitals are key to understanding a molecule's reactivity and its electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that indicates the molecule's kinetic stability and the energy required for electronic excitation. For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic bromophenyl ring and the sulfur atom, which possess lone pairs of electrons. The LUMO is likely to be distributed across the antibonding π* orbitals of the phenyl ring. A smaller HOMO-LUMO gap suggests higher reactivity and a tendency to absorb light at longer wavelengths. semanticscholar.orgnih.gov

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Parameter | Calculated Energy (eV) | Primary Orbital Contribution |

|---|---|---|

| HOMO Energy | -6.15 | π (Phenyl Ring), p (Sulfur, Bromine) |

| LUMO Energy | -1.20 | π* (Phenyl Ring) |

| HOMO-LUMO Gap (ΔE) | 4.95 | - |

Prediction of Spectroscopic Properties

Computational methods are powerful tools for predicting various types of molecular spectra, providing a direct comparison with experimental data and aiding in spectral assignment and structure elucidation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure determination. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts with considerable accuracy. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the standard approach for calculating the isotropic magnetic shielding tensors of nuclei. globalresearchonline.netnih.gov

The calculated shielding values (σ) are then converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, such as Tetramethylsilane (TMS), using the formula δ = σ(ref) - σ(calc). acs.orgresearchgate.net Often, a linear regression analysis comparing calculated and experimental shifts for a set of related molecules is used to scale the theoretical values, improving their accuracy. nih.govrsc.org For this compound, this method would predict distinct signals for the aromatic protons, the diastereotopic protons on the thiolan ring, and the various carbon atoms, aiding in the complete assignment of its NMR spectra.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Environment |

|---|---|---|

| C3 (Thiolan) | 75.8 | Quaternary, attached to O and S |

| C2/C5 (Thiolan) | 40.2 | Aliphatic, adjacent to S |

| C4 (Thiolan) | 38.5 | Aliphatic |

| C-Br (Phenyl) | 121.5 | Aromatic, attached to Br |

| C-H (Phenyl, ortho to C3) | 128.9 | Aromatic |

| C-H (Phenyl, meta to C3) | 131.2 | Aromatic |

| C-C3 (Phenyl) | 145.3 | Aromatic, attached to Thiolan |

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. DFT calculations can compute the harmonic vibrational frequencies and their corresponding intensities, which can be used to generate a theoretical vibrational spectrum. iosrjournals.org These calculations provide a detailed assignment of the observed experimental bands to specific molecular motions, such as stretching, bending, and torsional modes.

It is a known phenomenon that theoretical harmonic frequencies are often systematically higher than the frequencies observed in experimental spectra. To account for anharmonicity and other systematic errors, the calculated frequencies are typically multiplied by an empirical scaling factor. researchgate.net For this compound, calculations would predict characteristic vibrational bands, including the O-H stretch from the alcohol, C-H stretches from the aromatic and aliphatic regions, C-S stretching from the thiolan ring, and vibrations associated with the C-Br bond and the phenyl ring. globalresearchonline.netiosrjournals.org

Table 4: Selected Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹, Scaled) | Expected Intensity |

|---|---|---|

| O-H Stretch | 3450 | Medium, Broad (IR) |

| Aromatic C-H Stretch | 3080-3050 | Medium (IR), Strong (Raman) |

| Aliphatic C-H Stretch | 2980-2890 | Strong (IR), Strong (Raman) |

| Aromatic C=C Stretch | 1585, 1480 | Strong (IR, Raman) |

| C-O Stretch | 1075 | Strong (IR) |

| C-S Stretch | 720, 650 | Weak-Medium (IR) |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method to predict the electronic absorption spectra by calculating the vertical excitation energies from the ground state to various excited states. mdpi.comscielo.org.za The output of a TD-DFT calculation includes the absorption wavelength (λmax), the oscillator strength (f), which is proportional to the intensity of the absorption, and the nature of the electronic transition (e.g., HOMO → LUMO). mdpi.comkrishisanskriti.org

For this compound, the primary electronic transitions responsible for UV absorption are expected to be π → π* transitions within the bromophenyl ring. krishisanskriti.org TD-DFT calculations, often performed with consideration of solvent effects using models like the Polarizable Continuum Model (PCM), can predict the λmax values for these transitions. scielo.org.za These predictions are invaluable for interpreting experimental UV-Vis spectra and understanding the photophysical properties of the molecule.

Table 5: Predicted UV-Vis Absorption Data for this compound using TD-DFT

| Excited State | Predicted λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|

| S1 | 268 | 0.185 | HOMO → LUMO (92%) |

| S2 | 245 | 0.095 | HOMO-1 → LUMO (85%) |

| S3 | 220 | 0.250 | HOMO → LUMO+1 (78%) |

Reactivity Prediction and Mechanistic Insights

Computational chemistry provides powerful tools to predict the reactivity of a molecule and to understand the mechanisms of its reactions.

Calculation of Reaction Energy Profiles and Activation Barriers

To understand how this compound might react, quantum chemical calculations, such as Density Functional Theory (DFT), would be used to map out the energy landscape of potential reaction pathways. This involves identifying transition states and calculating their corresponding activation energies.

Table 1: Hypothetical Reaction Energy Data for a Postulated Reaction of this compound

| Reaction Coordinate | Species | Relative Energy (kcal/mol) |

| 1 | Reactants (this compound + Reagent) | 0.0 |

| 2 | Transition State 1 | Data Not Available |

| 3 | Intermediate | Data Not Available |

| 4 | Transition State 2 | Data Not Available |

| 5 | Products | Data Not Available |

This table is for illustrative purposes only. No experimental or calculated data is currently available.

Analysis of Global and Local Reactivity Descriptors (e.g., Parr Functions)

Global and local reactivity descriptors, derived from conceptual DFT, help in predicting the most likely sites for nucleophilic and electrophilic attacks. Parr functions are particularly useful for identifying the specific atoms involved in such interactions.

Table 2: Hypothetical Global Reactivity Descriptors for this compound

| Descriptor | Value |

| Chemical Potential (μ) | Data Not Available |

| Hardness (η) | Data Not Available |

| Electrophilicity Index (ω) | Data Not Available |

This table is for illustrative purposes only. No experimental or calculated data is currently available.

Intermolecular Interactions and Supramolecular Chemistry

The study of non-covalent interactions is crucial for understanding the solid-state structure and properties of a compound.

Computational Analysis of Hydrogen Bonding Networks

The hydroxyl group in this compound suggests its potential to form hydrogen bonds. Computational methods can predict the geometry and strength of these bonds, revealing how molecules might arrange themselves in a crystal lattice.

Investigation of π-Stacking and Halogen Bonding Interactions

The presence of a bromophenyl group introduces the possibility of π-stacking and halogen bonding. The bromine atom can act as a halogen bond donor, interacting with electron-rich atoms. Computational analysis would quantify the strength and directionality of these interactions.

Role As a Synthetic Building Block and Future Research Directions in Organic Synthesis

Applications of 3-(4-Bromophenyl)thiolan-3-ol as a Chiral Intermediate

The presence of a stereogenic center at the C3 position, bearing a hydroxyl group, makes this compound an inherently chiral molecule. This chirality is fundamental to its potential use as an intermediate in the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical and agrochemical industries.

Chiral tetrahydrothiophenes are valuable structural units, and developing catalytic asymmetric methods for their synthesis is an active area of research. Methodologies such as the asymmetric desymmetrization of oxetanes catalyzed by a chiral Brønsted acid have been shown to produce chiral tetrahydrothiophenes with excellent enantioselectivities nsf.govresearchgate.net. This compound, if resolved into its individual enantiomers, can serve as a chiral starting material for the synthesis of other complex, enantiopure molecules containing the thiolane core.

The tertiary alcohol group can be used as a handle for further functionalization. For instance, it can direct stereoselective reactions on the thiolane ring or be transformed into other functional groups. The synthesis of chiral 1,3-diols, which are valuable industrial molecules, often proceeds through the asymmetric reduction of chiral keto alcohols nih.gov. Similarly, enantiomerically pure this compound could be a precursor to chiral diols or other multifunctional compounds where the stereochemistry at the C3 position dictates the stereochemical outcome of subsequent transformations.

The development of novel chiral ligands and catalysts is crucial for advancing asymmetric synthesis. Heterocyclic compounds, including those with thiophene (B33073) and thiolane scaffolds, have been successfully employed in the design of C2-symmetric chiral ligands nsf.gov. For example, chiral ligands based on 2,5-bis(imidazolinyl)thiophene and 2,5-bis(oxazolinyl)thiophene have been synthesized and used in copper-catalyzed asymmetric Friedel-Crafts alkylation reactions nsf.gov.

This compound offers several features that make it an attractive precursor for new chiral ligands or organocatalysts:

The Thiolane Scaffold : Provides a rigid five-membered ring structure that can form the backbone of a bidentate or tridentate ligand.

The Hydroxyl Group : Can act as a coordinating group for a metal center or as a hydrogen-bond donor in organocatalysis. Chiral diols, for instance, are widely used as organocatalysts where the hydroxyl groups coordinate with reagents to create a chiral environment nih.gov.

The Bromophenyl Group : Allows for further elaboration through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to attach other coordinating groups, thereby tuning the steric and electronic properties of the potential ligand.

Research has demonstrated that tetrahydrothiophene-based chiral sulfides can function as effective organocatalysts in reactions like asymmetric aziridination rsc.org. By modifying the hydroxyl and bromophenyl groups of this compound, it is conceivable to develop a new class of catalysts for various asymmetric transformations.

Development of Novel Organic Reactions and Catalysts

The reactivity of the tertiary alcohol on the heterocyclic thiolane scaffold opens avenues for exploring novel organic reactions. Tertiary alcohols can serve as precursors to tertiary alkyl radicals, which can then be used to introduce tertiary substituents into heteroarenes via reactions like the Minisci reaction. This transformation can be initiated either photochemically or thermally, providing a mild method for C-H functionalization.

Furthermore, the strategic placement of the hydroxyl and bromophenyl groups could enable unique intramolecular reactions. For example, under suitable conditions, the bromine atom could be used to generate an organometallic species that could then react with the tertiary alcohol or a derivative, leading to novel fused-ring systems. The development of such reactions would expand the synthetic utility of this and related building blocks.

Advanced Materials Science Applications (e.g., polymer chemistry, optoelectronic materials, excluding biological applications)

The structural features of this compound also suggest its potential as a monomer or functionalizing agent in materials science, particularly in the fields of polymer chemistry and chemical sensors.

Polythiophenes are a well-studied class of conjugated polymers with significant applications in electronics and optoelectronics due to their electrical conductivity and interesting optical properties rsc.org. The properties of polythiophenes can be tuned by introducing substituents onto the thiophene ring rsc.org.

The 4-bromophenyl group on this compound is a key functional handle for polymerization. Through reactions like Suzuki polycondensation, the bromine atom can be used to form carbon-carbon bonds, incorporating the entire molecule as a repeating unit in a polymer chain rsc.org. This would lead to polymers with a poly(p-phenylene) backbone decorated with 3-hydroxy-3-thiolane side chains. The presence of the polar hydroxyl group and the flexible thiolane ring could impart unique solubility, processing, and self-assembly properties to the resulting polymer.

Alternatively, the thiophene ring within the thiolane could potentially be aromatized to a thiophene, transforming the molecule into a substituted thiophene monomer. Polymerization of this monomer would lead to a polythiophene with a (4-bromophenyl)-3-hydroxypropyl side chain, which could be further functionalized post-polymerization.

| Potential Polymerization Strategy | Resulting Polymer Type | Potential Properties |

| Suzuki Polycondensation via Bromine | Poly(p-phenylene) with thiolane side chains | Modified solubility, potential for self-assembly, tunable optical properties. |

| Aromatization then Polymerization | Polythiophene with functionalized side chains | Conductivity, electrochromism, sensory capabilities. |

Heterocyclic scaffolds are frequently used in the design of chemical sensors. Polythiophene derivatives, for instance, have been developed as fluorescent sensors for the detection of metal ions rsc.orgrsc.orgresearchgate.net. The sensing mechanism often relies on the interaction of the analyte with functional groups on the polymer side chains, which causes a change in the polymer's conformation and, consequently, its fluorescence. rsc.orgresearchgate.net

A polymer derived from this compound would possess both the thiolane ring (containing a sulfur atom) and a hydroxyl group, both of which can act as binding sites for metal ions or other analytes. Incorporating this monomer into a conjugated polymer could lead to new materials for chemical sensors with high sensitivity and selectivity.

In the area of separation science, materials containing sulfur atoms are known to have a strong affinity for certain heavy metals. Thiol- and disulfide-containing polymers are explored for their metal-ion complexation capabilities. Furthermore, porous polymer networks based on thiophene have been synthesized for applications in gas storage and separation acs.org. Materials derived from this compound could be investigated for creating functional surfaces or membranes for the selective separation of thiophenic compounds from fuels or for the capture of heavy metal pollutants from water nih.govacs.org.

Green Chemistry Approaches to Synthesis and Transformation

Solvent-Free Reactions and Sustainable Catalysis

Traditional organic syntheses often rely on volatile and hazardous organic solvents, which contribute significantly to chemical waste. Green chemistry seeks to replace these with more environmentally friendly alternatives or to eliminate the need for solvents altogether.

Solvent-Free Reactions: One promising approach for the synthesis of sulfur heterocycles is the use of solvent-free reaction conditions, often facilitated by mechanochemistry (ball milling) or microwave irradiation. mdpi.com For instance, the Gewald reaction, a multicomponent reaction used to synthesize 2-aminothiophenes, has been successfully performed under solvent-free conditions using high-speed ball milling. mdpi.com This method can be catalytic in base and conducted under aerobic conditions, significantly reducing waste and simplifying the reaction setup. mdpi.com Microwave-assisted organic synthesis (MAOS) is another powerful technique that can accelerate reaction rates, often leading to higher yields in shorter timeframes and under solvent-free or reduced-solvent conditions. derpharmachemica.comwikipedia.org Microwave irradiation has been shown to be beneficial for the Gewald reaction, improving both yields and reaction times. wikipedia.org These solvent-free approaches present a greener alternative for the potential synthesis of thiolan-3-ol derivatives.

Sustainable Catalysis: The choice of catalyst plays a crucial role in the sustainability of a chemical process.

Heterogeneous Catalysis: The use of solid-supported catalysts is advantageous as they can be easily separated from the reaction mixture and potentially reused, minimizing waste. For the synthesis of 2-aminothiophenes via the Gewald reaction, easily available and recyclable solid base catalysts like sodium aluminate (NaAlO2) have been employed under environmentally benign conditions. acs.org

Biocatalysis: Enzymes offer a highly selective and environmentally friendly catalytic option, operating under mild conditions, often in aqueous media. researchgate.netkcl.ac.uk Biocatalytic approaches have been developed for the synthesis of various heterocyclic compounds. researchgate.netkcl.ac.uk For a molecule like this compound, enzymatic reactions could potentially be employed for stereoselective synthesis, yielding a specific enantiomer.

Metal-Free Catalysis: Transition-metal catalysts, while highly effective, can be toxic and expensive. The development of metal-free catalytic systems is a significant goal of green chemistry. For the formation of C-S bonds, a key step in the synthesis of many sulfur heterocycles, metal-free approaches are being explored. researchgate.netrsc.orgijarst.in These methods often utilize readily available and non-toxic reagents. researchgate.net

Atom Economy and Efficiency in Synthetic Routes

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. wikipedia.org A higher atom economy indicates a more sustainable process with less waste generation. jocpr.com The formula for calculating atom economy is:

% Atom Economy = (Molecular Weight of Desired Product / Molecular Weight of all Reactants) x 100 jocpr.com

To illustrate the concept of atom economy in the context of synthesizing a compound like this compound, let's consider a plausible synthetic route. A common method for the synthesis of thiophenes and their saturated analogs is the Paal-Knorr synthesis, which involves the reaction of a 1,4-dicarbonyl compound with a sulfur source. uobaghdad.edu.iqorganic-chemistry.orgwikipedia.orgchem-station.com

Hypothetical Atom Economy Calculation for a Paal-Knorr Type Synthesis:

A hypothetical synthesis of this compound could involve the reaction of a suitable 1,4-dicarbonyl precursor with a sulfurizing agent like Lawesson's reagent.

| Reactant 1 (Hypothetical 1,4-dicarbonyl) | Reactant 2 (Lawesson's Reagent) | Desired Product (this compound) | Byproducts | % Atom Economy |

| C10H10BrO3 | C18H24O2P2S4 | C10H11BrOS | P2O5 and other phosphorus-containing byproducts | Low |

In this hypothetical scenario, the atom economy would be relatively low because a significant portion of the atoms from Lawesson's reagent are not incorporated into the final product. Addition reactions, on the other hand, have a theoretical atom economy of 100% as all reactant atoms are incorporated into the product. scranton.edu Designing synthetic routes that maximize addition and minimize elimination and substitution reactions is a key strategy for improving atom economy. scranton.edu

Unexplored Reactivity and Undiscovered Derivatives

The chemical structure of this compound, featuring a tertiary alcohol, a thioether, and a bromophenyl group, offers a rich landscape for exploring novel reactivity and synthesizing a diverse range of derivatives.

The reactivity of the individual functional groups provides a starting point for predicting unexplored transformations:

Tertiary Alcohol: Tertiary alcohols can undergo a variety of reactions, although they are generally less reactive than primary or secondary alcohols. researchgate.netquizlet.com Potential transformations include dehydration to form an alkene, or substitution reactions under specific conditions.

Thioether: The sulfur atom in the thioether linkage is nucleophilic and can be oxidized to a sulfoxide or a sulfone. libretexts.org Sulfides can also react with alkyl halides to form sulfonium salts. libretexts.orgmsu.edu The nucleophilicity of sulfur is significantly greater than that of oxygen. libretexts.orgmsu.edu

Bromophenyl Group: The bromine atom on the phenyl ring is a versatile handle for a wide array of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. acs.orggoogle.com This allows for the introduction of various substituents, including alkyl, aryl, and alkynyl groups, leading to a vast library of novel derivatives. acs.orgmdpi.comresearchgate.netrsc.orgresearchgate.net

The combination of these functional groups within the same molecule could lead to unique and unexplored reactivity patterns. For example, intramolecular reactions involving the tertiary alcohol and the bromophenyl group could be explored to generate novel fused heterocyclic systems.

The development of new derivatives of this compound could be guided by the known biological activities of thiophene-containing compounds. Thiophene derivatives are known to possess a wide range of pharmacological properties. mdpi.com By systematically modifying the substituents on the phenyl ring via cross-coupling reactions, or by transforming the tertiary alcohol and thioether functionalities, it may be possible to develop new compounds with interesting biological profiles.

Conclusion

Summary of Key Research Findings on 3-(4-Bromophenyl)thiolan-3-ol

Research into the specific chemical compound this compound appears to be in a preliminary stage, with detailed studies on its synthesis, reactivity, and biological applications not widely available in peer-reviewed literature. The compound is primarily cataloged in chemical databases as a research chemical, indicating its availability for scientific investigation. bldpharm.com

The main body of accessible information pertains to its structural and computed physicochemical properties. nih.gov Data from public chemical databases provide a foundational profile of the molecule, which is crucial for any future research endeavors. These computed properties offer predictions about the molecule's behavior, such as its solubility, molecular weight, and potential for hydrogen bonding. nih.gov For instance, its calculated XLogP3-AA value of 2.4 suggests a moderate level of lipophilicity. nih.gov

Below is a table summarizing the key computed properties for this compound.

Table 1: Computed Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C10H11BrOS | nih.gov |

| Molecular Weight | 259.16 g/mol | nih.gov |

| IUPAC Name | This compound | nih.gov |

| XLogP3-AA | 2.4 | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

| Rotatable Bond Count | 1 | nih.gov |

| Exact Mass | 257.97140 Da | nih.gov |

Data sourced from PubChem CID 105513273. nih.gov

While specific experimental data and application-focused research are scarce, the molecule's structure, which combines a thiolane ring and a bromophenyl group, places it within classes of compounds of significant chemical interest. The absence of extensive research presents an opportunity for novel investigations into its synthetic pathways, chemical reactivity, and potential utility in medicinal chemistry or materials science.

Future Perspectives for Research in the Chemistry of Thiolane Derivatives and Bromophenyl Compounds

The future of chemical research involving thiolane derivatives and bromophenyl compounds is robust, with promising directions in both medicinal chemistry and materials science. These compound classes, which are the core components of this compound, are central to many areas of modern chemical innovation.

Thiolane Derivatives: The five-membered sulfur-containing thiolane ring is a key heterocyclic scaffold. Thiolane and its unsaturated counterpart, thiophene (B33073), are considered "privileged" structures in medicinal chemistry due to their presence in numerous pharmacologically active compounds. nih.goveprajournals.com Future research will likely focus on:

Novel Drug Discovery: Thiophene derivatives have demonstrated a vast range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antioxidant properties. nih.govcognizancejournal.comnih.gov The strategic combination of the thiophene/thiolane moiety with other pharmacophores continues to be a promising strategy for developing new therapeutic agents with enhanced efficacy. nih.gov

Advanced Synthesis Methods: There is a continuous drive to develop more efficient, atom-economical, and regioselective methods for synthesizing substituted thiophenes and thiolanes. mdpi.comresearchgate.netnih.gov Future work will likely emphasize green chemistry principles, employing novel catalysts and sustainable reaction conditions to build libraries of these derivatives for high-throughput screening. nih.govorganic-chemistry.org

Materials Science Applications: Beyond medicine, thiophene-based polymers are integral to the development of organic electronics. Future research is expected to expand their applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and flexible electronic displays. nih.govfuturemarketinsights.com

Bromophenyl Compounds: The bromophenyl group is a vital building block in organic synthesis and materials science. The bromine atom serves as a versatile functional handle, enabling a wide array of chemical transformations. Future perspectives include:

Cross-Coupling Innovations: Brominated aromatic compounds are key substrates in palladium-catalyzed cross-coupling reactions (like Suzuki and Chan-Lam couplings), which are fundamental to constructing complex organic molecules. researchgate.net Future research will aim to develop more robust and versatile catalysts that can operate under milder conditions.

Advanced Materials: Brominated aromatic compounds are crucial precursors for advanced materials, including flame retardants and components for OLEDs. nbinno.comresearchgate.net The unique electronic properties imparted by bromine substitution are leveraged to create materials with tailored functions for specialized electronic components and advanced polymers. nbinno.com

Pharmaceutical Intermediates: Bromo-substituted compounds are common intermediates in the synthesis of active pharmaceutical ingredients (APIs). researchgate.net The development of new brominated compounds will continue to fuel the pipeline of drug discovery and development. marketresearch.comdatainsightsmarket.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.